molecular formula C20H16N4O2S B3467846 N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B3467846
M. Wt: 376.4 g/mol
InChI Key: UROYSLBGZMCKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2005 by Abbott Laboratories and has since been the subject of numerous scientific studies. ABT-737 works by inhibiting the activity of B-cell lymphoma 2 (BCL-2) family proteins, which are involved in regulating programmed cell death, or apoptosis.

Mechanism of Action

N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide works by inhibiting the activity of BCL-2 family proteins, which are involved in regulating apoptosis. These proteins play a critical role in preventing cells from undergoing apoptosis, which can lead to the development of cancer. By inhibiting BCL-2 family proteins, this compound promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It promotes apoptosis in cancer cells, leading to their death. It also enhances the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to induce autophagy, a process by which cells break down and recycle their own components.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide in lab experiments is its specificity for BCL-2 family proteins. This allows researchers to study the role of these proteins in cancer development and to develop new cancer treatments that target these proteins. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide. One area of interest is the development of new cancer treatments that target BCL-2 family proteins. Another area of interest is the study of the role of autophagy in cancer development and the potential use of this compound in inducing autophagy in cancer cells. Additionally, researchers are exploring ways to improve the solubility of this compound and to develop new formulations that are more effective in treating cancer.

Scientific Research Applications

N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)14-5-4-6-15(9-14)22-19(26)11-24-17-8-3-2-7-16(17)23-20(24)18-10-21-12-27-18/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROYSLBGZMCKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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